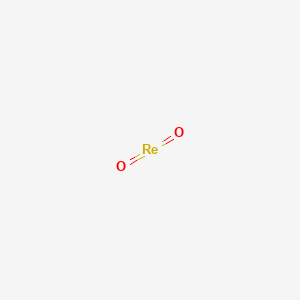

Rhenium(IV) oxide

Description

Properties

IUPAC Name |

dioxorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBOMIKEWRRKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Re]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ReO2, O2Re | |

| Record name | Rhenium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065192 | |

| Record name | Rhenium oxide (ReO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.206 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [MSDSonline] | |

| Record name | Rhenium(IV) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-09-8 | |

| Record name | Rhenium oxide (ReO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium oxide (ReO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium oxide (ReO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium oxide (ReO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Pursuit of Stoichiometric Perfection in ReO₂

An In-depth Technical Guide to the Synthesis of High-Purity Rhenium(IV) Oxide

This compound (ReO₂), a gray-black crystalline solid, stands as a compound of significant interest due to its unique electronic properties, catalytic potential, and role as a crucial precursor in the synthesis of other rhenium-based materials.[1] Its metallic conductivity and thermal stability make it a candidate for applications in electronic devices and as a catalyst in various organic reactions.[1][2] However, the utility of ReO₂ is intrinsically linked to its purity and crystallinity. The presence of other rhenium oxides, particularly the more common Re₂O₇ and ReO₃, can drastically alter the material's properties.[3] This guide provides an in-depth exploration of the primary synthesis methodologies for obtaining high-purity, crystalline this compound, grounded in both fundamental chemical principles and practical, field-proven protocols. We will dissect the causality behind experimental choices, offering researchers the knowledge not just to replicate, but to innovate.

Foundational Principles: Understanding Rhenium Oxidation States

Rhenium is distinguished by its ability to exist in a wide array of oxidation states, from -1 to +7.[3] The synthesis of pure ReO₂ is fundamentally a challenge of thermodynamic and kinetic control, aiming to stabilize the Re⁴⁺ state while avoiding the formation of the more oxidized Re⁶⁺ (in ReO₃) and Re⁷⁺ (in Re₂O₇).[3] The choice of synthesis method dictates the approach to this challenge: either by "building up" from a lower oxidation state or, more commonly, by "reducing down" from a higher one.

Chemical Vapor Transport (CVT): The Gold Standard for Single-Crystal Growth

For applications demanding the highest crystalline perfection, such as fundamental physics research or advanced electronic device prototyping, Chemical Vapor Transport (CVT) is the premier synthesis technique. This method excels at producing large, high-purity single crystals.[1]

The Causal Mechanism of CVT

The principle of CVT is elegant: a solid material with low volatility is converted into a gaseous species via a reversible chemical reaction with a "transport agent." This gaseous complex diffuses across a temperature gradient within a sealed ampoule and decomposes at a different temperature zone, depositing a highly crystalline form of the original material.

For ReO₂, the reaction can be generalized as:

ReO₂(s) + nA(g) ⇌ ReO₂Aₙ(g)

Where 'A' is the transport agent. The key is that the forward reaction is favored at a source temperature (T₂) and the reverse reaction is favored at a growth temperature (T₁), allowing for the migration and deposition of ReO₂. Iodine (I₂) is a commonly used and highly effective transport agent, forming a volatile rhenium oxyiodide intermediate (ReO₂I₂).[1]

Detailed Experimental Protocol: CVT Synthesis of ReO₂ Single Crystals

Materials & Equipment:

-

High-purity polycrystalline ReO₂ powder (99.9%+)

-

Iodine (I₂), resublimed (99.99%+)

-

Heavy-walled quartz ampoule (e.g., 15 cm length, 10 mm ID)

-

Two-zone horizontal tube furnace

-

High-vacuum pump (turbomolecular or diffusion pump)

-

Oxygen-gas torch for sealing

Step-by-Step Methodology:

-

Ampoule Preparation: The quartz ampoule is thoroughly cleaned with aqua regia, rinsed with deionized water and high-purity acetone, and then baked at ~1000 °C under vacuum for several hours to remove any volatile impurities and hydroxyl groups from the silica surface. This step is critical to prevent unwanted side reactions.

-

Loading Reactants: Place ~0.5-1.0 g of polycrystalline ReO₂ powder into one end of the ampoule (the "source zone").

-

Introducing the Transport Agent: Introduce the transport agent, typically iodine, at a concentration of 5-10 mg/cm³ of the ampoule volume. The iodine is handled in a glovebox to prevent moisture absorption and is carefully placed in the ampoule.

-

Evacuation and Sealing: The ampoule is connected to a high-vacuum line and evacuated to a pressure of <10⁻⁵ torr. During evacuation, the ampoule may be gently heated to desorb any adsorbed gases. Once the ultimate vacuum is reached, the ampoule is sealed using an oxygen-gas torch, creating a self-contained reaction vessel.

-

Furnace Placement and Thermal Program: The sealed ampoule is placed in a two-zone tube furnace. The source zone (containing the ReO₂ powder) is heated to a higher temperature (T₂), while the opposite "growth zone" is maintained at a slightly lower temperature (T₁). A typical temperature profile is:

-

T₂ (Source Zone): 1050 °C

-

T₁ (Growth Zone): 950 °C

-

-

Crystal Growth: The system is held at these temperatures for 7-10 days. During this period, the ReO₂ reacts with the iodine vapor, transports down the temperature gradient, and decomposes in the cooler zone, slowly forming well-defined single crystals.

-

Harvesting: After the growth period, the furnace is slowly cooled to room temperature over 12-24 hours to prevent thermal shock to the crystals. The ampoule is carefully broken to harvest the ReO₂ single crystals.

Visualization of the CVT Workflow

Caption: Workflow for ReO₂ synthesis via Chemical Vapor Transport.

Solid-State Comproportionation: A Direct and Scalable Route

A more direct and often more scalable method for producing high-purity polycrystalline ReO₂ powder is through the solid-state comproportionation of Rhenium(VII) oxide (Re₂O₇) and elemental Rhenium (Re).

The Causal Mechanism of Comproportionation

This method relies on a redox reaction where two different oxidation states of an element react to form a single, intermediate oxidation state. Here, Re⁷⁺ and Re⁰ are reacted to form the stable Re⁴⁺ state. The balanced reaction is:

2 Re₂O₇(s) + 3 Re(s) → 7 ReO₂(s) [1]

The primary challenge in this synthesis is ensuring a complete and homogenous reaction. This requires fine, intimately mixed precursor powders and precise temperature control. The temperature must be high enough to facilitate solid-state diffusion and reaction but must remain below the disproportionation temperature of ReO₂ (~1100 °C), where it decomposes back into Re₂O₇ and Re.[1]

Detailed Experimental Protocol: Comproportionation Synthesis of ReO₂ Powder

Materials & Equipment:

-

Rhenium(VII) oxide (Re₂O₇), 99.99%

-

Rhenium metal powder (Re), -325 mesh, 99.99%

-

High-purity quartz or alumina crucible

-

Tube furnace with gas flow control

-

Inert atmosphere (e.g., high-purity Argon)

Step-by-Step Methodology:

-

Precursor Handling: Re₂O₇ is highly hygroscopic and must be handled in a dry glovebox.[4] The required stoichiometric amounts of Re₂O₇ and Re powder are carefully weighed.

-

Homogenization: The powders are intimately mixed, typically using an agate mortar and pestle inside the glovebox, to maximize the contact surface area between reactants. This step is crucial for reaction completeness.

-

Reaction Setup: The homogenized powder mixture is placed in a quartz or alumina crucible and loaded into the center of a tube furnace.

-

Inert Atmosphere Purge: The furnace tube is sealed and purged with high-purity argon for at least one hour to remove all oxygen and moisture, which would lead to the formation of higher oxides.

-

Thermal Program: Under a continuous flow of argon, the furnace is heated according to the following profile:

-

Ramp to 600-650 °C over 3-4 hours.

-

Hold at 600-650 °C for 24-48 hours. The extended dwell time is necessary to allow for slow solid-state diffusion and ensure the reaction goes to completion.

-

-

Cooling and Collection: After the reaction period, the furnace is cooled to room temperature under the argon atmosphere. The resulting dark gray/black powder is high-purity, polycrystalline ReO₂.

Visualization of the Comproportionation Workflow

Caption: Workflow for ReO₂ synthesis via Solid-State Comproportionation.

Hydrothermal Synthesis: A Route to Fine Powders and Nanomaterials

Hydrothermal synthesis utilizes water at elevated temperatures (typically >100 °C) and pressures (above 1 atm) as a reaction medium and crystal growth solvent.[5] This method is particularly adept at producing fine, well-crystallized oxide powders with controlled morphology.

The Causal Mechanism of Hydrothermal Synthesis

Under hydrothermal conditions, the solubility and reactivity of many otherwise insoluble precursors increase dramatically. For ReO₂, this method often involves the reaction of a rhenium precursor, such as ReO₂, with other metal oxides in a sealed autoclave.[6] The high-temperature water acts not only as a solvent but also as a pressure-transmitting medium and sometimes as a reactant or mineralizer, facilitating the dissolution and re-precipitation of the desired crystalline phase. The key advantage is the ability to achieve crystallization at temperatures far lower than those required for solid-state methods.

Detailed Experimental Protocol: Hydrothermal Synthesis of ReO₂-based Oxides

Note: While hydrothermal synthesis of pure ReO₂ is less common, it is a primary method for complex rhenate compounds where ReO₂ is a key reactant.[6] The protocol below is adapted for this context.

Materials & Equipment:

-

ReO₂ powder

-

Other metal oxide precursors (e.g., La₂O₃)[6]

-

Deionized water

-

Teflon-lined stainless steel autoclave

-

Laboratory oven

Step-by-Step Methodology:

-

Precursor Loading: The reactant powders (e.g., ReO₂ and La₂O₃) are weighed and placed into the Teflon liner of the autoclave. An excess of the more volatile component (like rhenium oxide) is often used.[6]

-

Adding the Medium: Deionized water is added to the liner, typically filling it to about 70-80% of its volume. The degree of fill determines the final pressure at the reaction temperature.

-

Sealing the Autoclave: The Teflon liner is sealed, and the stainless steel autoclave is securely assembled. This assembly is critical for safely containing the high pressures generated.

-

Thermal Program: The sealed autoclave is placed in a laboratory oven and heated to the desired reaction temperature, for example, 650 °C.[6]

-

Reaction: The autoclave is held at the reaction temperature for an extended period, typically 1-3 days, to allow for complete reaction and crystal growth.

-

Cooling and Product Recovery: The oven is turned off, and the autoclave is allowed to cool slowly to room temperature. Crucially, the autoclave must never be opened while hot. Once cooled, the vessel is opened, and the solid products are collected by filtration, washed with deionized water and acetone, and dried.

Visualization of the Hydrothermal Synthesis Workflow

Caption: Workflow for Hydrothermal Synthesis of Rhenium-based Oxides.

Comparison of Synthesis Methods

The selection of a synthesis method is dictated by the desired final product form, required purity, and available equipment.

| Feature | Chemical Vapor Transport (CVT) | Solid-State Comproportionation | Hydrothermal Synthesis |

| Product Form | High-purity single crystals | Polycrystalline powder | Fine crystalline powder, nanomaterials |

| Typical Purity | Very High (>99.99%) | High (99.9%+) | High, dependent on precursor purity |

| Temperature | High (~1000 °C)[1] | Moderate (600-700 °C)[1] | Moderate (150-650 °C)[6] |

| Pressure | Low (sealed vacuum) | Atmospheric (inert gas flow) | High (autogenic, >100 atm) |

| Complexity | High (requires sealing, two-zone furnace) | Moderate (requires inert atmosphere) | Moderate (requires high-pressure autoclave) |

| Primary Use Case | Fundamental research, electronics | Bulk catalyst production, general use | Nanocatalysis, complex oxide synthesis |

Essential Characterization for Purity and Phase Verification

Synthesizing the material is only half the battle; verifying its purity and structure is paramount.

-

X-Ray Diffraction (XRD): This is the most critical technique for confirming the successful synthesis of ReO₂. The resulting diffraction pattern provides a unique fingerprint of the crystal structure, allowing for unambiguous phase identification and assessment of crystallinity.[7][8] The expected structure is orthorhombic with space group Pbcn.[9]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and, crucially, the oxidation state of the rhenium. By analyzing the binding energy of the Re 4f core level, one can confirm the dominance of the Re⁴⁺ state.[3]

-

Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology, particle size, and crystal habit of the synthesized ReO₂.[3][10]

Safety and Handling Precautions

Working with rhenium compounds and high-temperature equipment necessitates strict adherence to safety protocols.

-

Precursor Handling: Rhenium(VII) oxide (Re₂O₇) is corrosive and highly hygroscopic, forming perrhenic acid on contact with moisture.[4][11] It must be handled in a dry environment, such as a glovebox.

-

Ventilation: All high-temperature procedures should be performed in a well-ventilated fume hood to avoid inhalation of any volatile rhenium species.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and chemically resistant gloves.[13]

-

High-Pressure Equipment: Autoclaves used for hydrothermal synthesis are high-pressure vessels and must be used within their specified temperature and pressure limits. They should never be heated beyond their rating or opened before they have fully cooled to room temperature.

Conclusion

The synthesis of high-purity this compound is a nuanced endeavor that requires a deep understanding of the underlying chemical principles. Chemical Vapor Transport offers unparalleled control for producing single crystals for advanced applications. Solid-state comproportionation provides a direct, scalable route to high-purity powders suitable for catalysis and general research. Finally, hydrothermal methods open the door to the synthesis of fine powders and complex rhenate materials at lower temperatures. By carefully selecting the appropriate method and meticulously controlling the experimental parameters, researchers can reliably produce high-quality ReO₂ tailored to their specific scientific and technological needs.

References

-

Eagle Alloys Corporation. Rhenium Safety Data Sheet. [Link]

-

Isoflex. Rhenium - Safety Data Sheet. [Link]

-

ESPI Metals. Rhenium - Safety Data Sheet. [Link]

-

Rhenium Alloys, Inc. Material Safety Data Sheet - Rhenium. [Link]

-

Das, G., et al. (2009). Characterization of rhenium oxide films and their application to liquid crystal cells. Journal of Applied Physics. [Link]

-

AIP Publishing. (2009). Characterization of rhenium oxide films and their application to liquid crystal cells. [Link]

-

Wikipedia. Rhenium(VII) oxide. [Link]

-

Zub, M., et al. (2022). Tailoring of rhenium oxidation state in ReOx thin films during reactive HiPIMS deposition process and following annealing. arXiv. [Link]

-

Ereztech. Rhenium (IV) Oxide | Rhenium dioxide | ReO2. [Link]

-

Wikipedia. This compound. [Link]

-

Scaramuzza, N., et al. (2009). Characterization of rhenium oxide films and their application to liquid crystal cells. Journal of Applied Physics. [Link]

-

Goral, M., et al. (2019). Rhenium(VII) Compounds as Inorganic Precursors for the Synthesis of Organic Reaction Catalysts. MDPI. [Link]

- Google Patents. (2022). CN115055688A - Preparation process of 5N-grade high-purity rhenium powder.

-

Shipachev, V. A. (2016). Some Processing Techniques for Rhenium Isolation and Purification from Refractory Alloys. ResearchGate. [Link]

-

Donley, C. L., et al. (2019). Hydrothermal synthesis of lanthanide rhenium oxides: Structures and magnetism of Ln2Re2O7(OH) (Ln = Pr, Nd) and Ln4Re2O11 (Ln = Eu, Tb). Oak Ridge National Laboratory. [Link]

-

Akman, E., et al. (2019). Rhenium/rhenium oxide nanoparticles production using femtosecond pulsed laser ablation in liquid. PMC - NIH. [Link]

-

Semantic Scholar. (2009). Characterization of rhenium oxide films and their application to liquid crystal cells. [Link]

-

Zubkins, M., et al. (2020). Understanding the conversion process of magnetron-deposited thin films of amorphous ReOx to crystalline ReO3 upon thermal annealing. PUBDB. [Link]

-

ResearchGate. (2021). Synthesis of rhenium oxide nanoparticles (RexOy) by gamma irradiation. [Link]

-

Wei, Z., et al. (2017). Facile synthesis of rhenium disulfide flakes by vacuum vapor transport method. AIP Publishing. [Link]

-

ResearchGate. (1970). Der Chemische Transport von Re, ReO2 ReO3 und ReS2. [Link]

-

Kriventsov, V. V., et al. (2018). Rhenium Nanochemistry for Catalyst Preparation. MDPI. [Link]

-

3N Eyecare. ReO2 Gen6 Soft Contact Lens Cleaner. [Link]

-

OSTI.GOV. (1973). Growth of single crystals of ReO

by chemical vapor transport. [Link] -

YouTube. (2023). Now on Kickstarter: Reo2-World`S First Contact Lens Renewer. [Link]

-

3N Eyecare. 3N ReO2 RGP Contact Lens Cleaner - Premium Cleaning Solution. [Link]

-

YouTube. (2022). Single Crystal Perfection - Tips and Tricks. [Link]

-

Semantic Scholar. (2001). Hydrothermal synthesis of fine oxide powders. [Link]

-

Materials Project. mp-7228: ReO2 (Orthorhombic, Pbcn, 60). [Link]

-

PubMed. (2018). Room Temperature Synthesis of ReS 2 Through Aqueous Perrhenate Sulfidation. [Link]

-

arXiv. (2025). Growth of ultra-clean single crystals of RuO2. [Link]

-

NIH. (2025). An exploratory study on the preparation of metallic rhenium (Re) and ReO3 via non-contact solution plasma electrolysis. [Link]

-

ResearchGate. (2018). Growth and Characterizations of Rhenium Disulfide (ReS2) Single Crystals. [Link]

-

YouTube. (2023). Why ReO2 is the Best Contact Lens Cleaner (And How to Use It). [Link]

-

YouTube. (2014). Mod-01 Lec-14 Crystal growth-Single crystals. [Link]

-

Semantic Scholar. (2013). Chemical Vapor Transport Reactions–Methods, Materials, Modeling. [Link]

-

MDPI. (2022). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. [Link]

-

PubMed. (2013). Synthesis of silver-iron oxide nanocomposites by thermal decomposition. [Link]

-

Hindawi. (2013). Crystal Growth of RuS 2 Using a Chemical Vapor Transport Technique and Its Properties. [Link]

-

MDPI. (2022). Photocatalytic Applications of ReS 2 -Based Heterostructures. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. arxiv.org [arxiv.org]

- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 5. [PDF] Hydrothermal synthesis of fine oxide powders | Semantic Scholar [semanticscholar.org]

- 6. Hydrothermal synthesis of lanthanide rhenium oxides: Structures and magnetism of Ln2Re2O7(OH) (Ln = Pr, Nd) and Ln4Re2O11 (Ln = Eu, Tb) | ORNL [ornl.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Rhenium/rhenium oxide nanoparticles production using femtosecond pulsed laser ablation in liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rhenium(VII) oxide - Wikipedia [en.wikipedia.org]

- 12. eaglealloys.com [eaglealloys.com]

- 13. rhenium.com [rhenium.com]

Rhenium(IV) oxide chemical formula and CAS number

An In-depth Technical Guide to Rhenium(IV) Oxide (ReO₂) for Advanced Research Applications

Introduction

This compound, also known as rhenium dioxide (ReO₂), is a highly versatile inorganic compound that has garnered significant interest across various scientific disciplines. As a gray-to-black crystalline solid, its unique electronic properties, thermal stability, and catalytic activity make it a material of considerable importance in fields ranging from materials science to industrial and pharmaceutical chemistry.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of ReO₂, moving beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the foundational principles that govern its behavior.

Part 1: Fundamental Physicochemical Properties

A thorough understanding of a material's fundamental properties is the bedrock of its effective application. This compound is characterized by its high density and thermal stability, properties derived from its robust crystal lattice. It is generally insoluble in water and alkaline solutions, a factor critical for its use in many heterogeneous catalytic systems.[1][2]

The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | ReO₂ | [1][3] |

| CAS Number | 12036-09-8 | [1][3] |

| Synonyms | Rhenium dioxide, Dioxorhenium | [1][3][4] |

| Molar Mass | 218.21 g/mol | [4] |

| Appearance | Gray to black crystalline powder/solid | [1][4] |

| Density | 11.4 g/cm³ | [1] |

| Melting Point | Decomposes at 1000 °C | [1][4] |

| Solubility | Insoluble in water and alkali | [1][2] |

| Crystal Structure | Orthorhombic (β-form), Monoclinic (α-form) | [1][5] |

A Closer Look at Crystal Structure

This compound exhibits polymorphism, existing in at least two distinct crystal structures.[5] The low-temperature α-form possesses a monoclinic structure.[5] Upon heating to 300 °C, it undergoes an irreversible transformation into the high-temperature β-form, which adopts an orthorhombic crystal system with the Pbcn space group.[5] This orthorhombic structure is a distorted variant of the rutile (TiO₂) structure.[1] This structural versatility is significant, as the electronic and catalytic properties of a material are intrinsically linked to its crystallographic arrangement. The metallic conductivity of both allotropes is a noteworthy feature, stemming from the delocalization of rhenium's 5d electrons.[5][6]

Part 2: Synthesis Methodologies: A Scientist's Perspective

The selection of a synthesis protocol is a critical decision that dictates the purity, crystallinity, and morphology of the final ReO₂ product. The choice is driven by the desired material characteristics and the intended application. Several reliable methods exist, each founded on distinct chemical principles.

Method 1: Comproportionation (Médiamutation)

This elegant method leverages redox chemistry to produce ReO₂ from rhenium species in higher and lower oxidation states. The most common approach involves the reaction between Rhenium(VII) oxide (Re₂O₇) and elemental Rhenium (Re⁰).

Reaction: 2 Re₂O₇ + 3 Re → 7 ReO₂[1]

-

Causality: This reaction is thermodynamically favorable as the +7 and 0 oxidation states of rhenium comproportionate to the more stable intermediate +4 state in ReO₂ under thermal conditions. It is a direct and high-yield method for producing polycrystalline ReO₂ powder.

Method 2: Thermal Decomposition of Ammonium Perrhenate

For laboratory-scale synthesis, the thermal decomposition of ammonium perrhenate (NH₄ReO₄) is a widely used and practical approach.

Reaction: 2 NH₄ReO₄ → 2 ReO₂ + N₂ + 4 H₂O[5]

-

Causality & Experimental Insight: This process involves the reduction of the perrhenate anion (Re⁺⁷) by the ammonium cation (N⁻³). The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) or vacuum.[5] This is a critical self-validating step; conducting the heating in the presence of oxygen would lead to the formation of higher oxides like Re₂O₇, compromising the purity of the desired ReO₂. The gaseous byproducts (N₂ and H₂O) are easily removed, simplifying product purification.

-

Preparation: Place a known quantity of high-purity ammonium perrhenate (NH₄ReO₄) into a quartz combustion boat.

-

System Setup: Insert the boat into a tube furnace equipped with a gas inlet and outlet.

-

Inerting: Purge the system with a steady flow of dry, high-purity nitrogen or argon for at least 30 minutes to eliminate all oxygen.

-

Heating Ramp: Begin heating the furnace to a target temperature of 850 °C.[5] A controlled ramp rate (e.g., 10 °C/min) is advisable to ensure uniform decomposition.

-

Isothermal Hold: Maintain the target temperature for 2-4 hours, continuing the inert gas flow to carry away the gaseous byproducts.

-

Cooling: After the hold period, turn off the furnace and allow the system to cool to room temperature under the inert gas flow. This prevents re-oxidation of the hot ReO₂ product by any atmospheric oxygen that might diffuse into the system.

-

Product Recovery: Once cooled, the resulting gray-black powder can be safely removed and stored in a desiccator.

Caption: Workflow for the synthesis of ReO₂.

Part 3: Core Applications in Research & Development

The utility of ReO₂ is rooted in its electronic structure and surface chemistry. Its ability to act as both an electron conductor and a source of active sites makes it particularly valuable in catalysis.

Heterogeneous Catalysis

Rhenium and its oxides are workhorse catalysts in the chemical and petrochemical industries.[7][8]

-

Deoxydehydration & Hydrodeoxygenation: Rhenium's oxophilicity (strong affinity for oxygen) makes ReO₂ and its derivatives excellent catalysts for removing oxygen from biomass-derived molecules like polyols and lignin.[9] This is a cornerstone of "green chemistry," enabling the conversion of renewable resources into value-added chemicals and fuels.[9] The mechanism often involves the adsorption of the oxygen-containing organic molecule onto the rhenium center, followed by C-O bond cleavage.

-

Alkene Metathesis: Supported rhenium oxides are effective catalysts for alkene metathesis, a powerful reaction in organic synthesis that reorganizes carbon-carbon double bonds.[7] While Rhenium(VII) oxide is often cited, ReO₂ can serve as a precursor or component in these catalytic systems.

-

Hydrogenation & Reforming: In combination with platinum, rhenium is a key component of catalysts used in petroleum reforming to produce high-octane gasoline.[8] Rhenium oxides can also catalyze hydrogenation reactions, including the conversion of CO₂ to methanol.[10]

Materials Science and Electronics

Beyond catalysis, the unique properties of ReO₂ lend themselves to advanced materials applications.

-

Conductive and Protective Films: Its metallic conductivity allows ReO₂ to be used in thin-film applications, such as protective layers for dielectric materials or as interconnects in electronic devices.

-

Superconducting Ceramics: this compound is also utilized as an additive in the fabrication of certain superconducting ceramic materials.

Caption: Relationship between ReO₂ properties and applications.

Part 4: Safety and Handling

As with any fine chemical powder, appropriate personal protective equipment (PPE), including safety glasses, gloves, and respiratory protection (e.g., an N95 mask), should be used when handling this compound to avoid inhalation and skin contact. It should be handled in a well-ventilated area or a fume hood. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and emergency information.

Conclusion

This compound is more than just a chemical compound; it is an enabling material for innovation in catalysis and materials science. Its robust physical properties, combined with its versatile electronic and chemical nature, ensure its continued relevance in both academic research and industrial development. By understanding the fundamental principles that govern its synthesis and reactivity, scientists and researchers can fully harness the potential of ReO₂ to develop next-generation technologies, from sustainable chemical production to advanced electronic components.

References

-

This compound - Wikipedia. [Link]

-

Oxyde de rhénium(IV) - Wikipédia. [Link]

-

Rhenium Nanochemistry for Catalyst Preparation - MDPI. [Link]

-

Rhenium/rhenium oxide nanoparticles production using femtosecond pulsed laser ablation in liquid - PMC - NIH. [Link]

-

Application of rhenium metals in catalysts - Rheniumet Ltd. [Link]

-

Tailoring of rhenium oxidation state in ReOx thin films during reactive HiPIMS deposition process and following annealing - arXiv. [Link]

-

Synthesis and redox and structural chemistry of monomeric rhenium(IV) phenoxide complexes - ACS Publications. [Link]

-

Rhenium (IV) Oxide | Rhenium dioxide | ReO2 - Ereztech. [Link]

-

Rhenium-based catalysts for biomass conversion - Green Chemistry (RSC Publishing). [Link]

-

Characterization of supported rhenium oxide catalysts: Effect of loading, support and additives | Request PDF - ResearchGate. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 12036-09-8 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. One moment, please... [prochemonline.com]

- 5. Oxyde de rhénium(IV) — Wikipédia [fr.wikipedia.org]

- 6. arxiv.org [arxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Application of rhenium metals in catalysts-Hunan Rhenium Alloy Material Co., Ltd. [rheniumet.com]

- 9. Rhenium-based catalysts for biomass conversion - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Thermal stability and decomposition of Rhenium(IV) oxide

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Rhenium(IV) Oxide

Abstract

This compound (ReO₂), a refractory metallic oxide, serves as a critical component in various catalytic and electronic applications. Its performance and longevity in high-temperature environments are intrinsically linked to its thermal stability. This technical guide provides a comprehensive analysis of the thermal decomposition behavior of ReO₂ under diverse atmospheric conditions. We will explore the fundamental thermodynamic principles governing its stability, detail the primary decomposition pathways, and present a validated experimental protocol for its characterization using thermal analysis techniques. This document is intended for researchers, materials scientists, and chemical engineers seeking a deeper, field-proven understanding of ReO₂'s thermal properties to optimize its application and processing.

Introduction to this compound (ReO₂) and Its Significance

This compound, also known as rhenium dioxide, is an inorganic compound with the formula ReO₂. It typically presents as a gray to black crystalline solid.[1] ReO₂ is recognized for its high density (11.4 g/cm³) and its insolubility in water and alkaline solutions.[1][2] The material's utility stems from its unique electronic and catalytic properties, which are highly dependent on its structure.

ReO₂ can exist in at least two crystalline forms: a monoclinic α-ReO₂ structure that is stable below 300 °C, and an orthorhombic β-ReO₂ structure that forms at temperatures above 300 °C.[3] This polymorphic nature is a crucial consideration in its thermal analysis, as phase transitions can precede or influence decomposition. Understanding the thermal limits and decomposition products of ReO₂ is paramount for its effective use in applications such as catalysis and as a precursor for the synthesis of other rhenium compounds.[1][3]

Core Principles of Thermal Decomposition in Metal Oxides

The thermal stability of a metal oxide like ReO₂ is dictated by thermodynamics, specifically the change in Gibbs free energy (ΔG) for a given decomposition reaction. A reaction becomes spontaneous when ΔG is negative. The general expression, ΔG = ΔH - TΔS, illustrates that at a sufficiently high temperature (T), even an endothermic reaction (positive ΔH) can become favorable if it leads to an increase in entropy (positive ΔS), often through the formation of gaseous products.

For rhenium oxides, the atmospheric conditions are a critical variable, as they determine the favorability of different redox reactions. The primary decomposition mechanisms for ReO₂ include:

-

Disproportionation: A reaction where a single compound with an intermediate oxidation state converts into two different compounds, one with a higher and one with a lower oxidation state.

-

Oxidation: In an oxygen-rich environment, the oxide can react with O₂ to form a higher-valence oxide.

-

Reduction: In a reducing atmosphere (e.g., H₂), the metal cation can be reduced to a lower oxidation state, often to the elemental metal.

Thermal Decomposition Pathways of this compound

The decomposition of ReO₂ is not a simple sublimation or melting process but a complex chemical transformation that is highly dependent on the surrounding atmosphere.

Decomposition in an Inert Atmosphere (e.g., N₂, Ar)

In the absence of reactive gases, ReO₂ undergoes disproportionation at high temperatures.[1] This is the most cited decomposition pathway for the bulk material. The reaction proceeds as follows:

7 ReO₂(s) → 2 Re₂O₇(g) + 3 Re(s)

This reaction is reported to occur at approximately 1000 °C.[1][2][4] A key feature of this process is the formation of Rhenium(VII) oxide (Re₂O₇), which is highly volatile, sublimating at around 300 °C.[5] This volatilization results in a significant mass loss detectable by thermogravimetric analysis (TGA). The other product is solid, elemental rhenium metal.

Behavior in an Oxidizing Atmosphere (e.g., Air, O₂)

When heated in an oxidizing environment, ReO₂ is expected to oxidize to the higher-valence Rhenium(VII) oxide:

4 ReO₂(s) + 3 O₂(g) → 2 Re₂O₇(g)

This reaction will also lead to a complete mass loss in a TGA experiment due to the volatility of the Re₂O₇ product. From a practical standpoint, this pathway is critical for applications where ReO₂ might be exposed to air at elevated temperatures, as it leads to the complete sublimation of the material.

Behavior in a Reducing Atmosphere (e.g., H₂)

In a reducing atmosphere such as hydrogen, ReO₂ is reduced to metallic rhenium. Experimental studies on oxide-supported rhenium have shown that the reduction of rhenium species can begin at temperatures between 200–400 °C.[6] The reaction is:

ReO₂(s) + 2 H₂(g) → Re(s) + 2 H₂O(g)

This process is fundamental in catalyst preparation and activation, where a supported ReO₂ precursor is reduced to create active metallic rhenium sites. The temperature required for complete reduction depends heavily on the support material and experimental conditions.[6]

Diagram of Decomposition Pathways

Caption: Decomposition pathways of ReO₂ under different atmospheric conditions.

Experimental Protocol for Thermal Analysis

To empirically determine the thermal stability and decomposition pathway of an ReO₂ sample, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the industry standard. This provides simultaneous data on mass change (TGA) and heat flow (DSC).

Causality Behind Experimental Choices

-

Atmosphere Control: As established, the atmosphere is the most critical variable. Using high-purity inert (N₂ or Ar) or reactive (Air, H₂/N₂ mix) gases is essential for unambiguous results.

-

Heating Rate: A moderate heating rate (e.g., 10 °C/min) is a robust starting point.[7] Faster rates can shift decomposition temperatures higher and mask subtle transitions, while slower rates improve resolution but significantly increase experiment time.

-

Sample Mass: A small sample mass (5-10 mg) minimizes thermal gradients within the sample, ensuring the measured temperature accurately reflects the sample temperature and preventing heat/mass transfer limitations.[7]

-

Post-run Analysis: TGA/DSC identifies when a change occurs, but not what the new phases are. Therefore, post-run X-ray Diffraction (XRD) analysis of the residue is a mandatory step for a self-validating protocol, confirming the solid products (e.g., elemental Re).

Step-by-Step Protocol: TGA-DSC of ReO₂ in an Inert Atmosphere

-

Instrument Preparation:

-

Ensure the TGA/DSC instrument is calibrated for mass and temperature using certified standards.

-

Start the inert purge gas (e.g., high-purity Nitrogen) at a flow rate of 50-100 mL/min to create a stable, oxygen-free environment. Allow the system to purge for at least 30 minutes.

-

-

Sample Preparation:

-

Tare an alumina or platinum crucible on a microbalance.

-

Accurately weigh 5-10 mg of the ReO₂ powder into the crucible. Record the exact mass. Rationale: Alumina/platinum are inert at high temperatures and will not react with the sample.

-

-

Loading and Experimental Setup:

-

Place the sample crucible onto the TGA balance mechanism. Place an empty, tared reference crucible on its corresponding holder.

-

Seal the furnace and ensure the purge gas flow is stable.

-

Program the instrument with the following thermal profile:

-

Segment 1 (Drying/Purge): Equilibrate at 40 °C for 15 minutes.

-

Segment 2 (Ramp): Heat from 40 °C to 1100 °C at a rate of 10 °C/min. Rationale: This range covers the expected disproportionation temperature.

-

Segment 3 (Isothermal): Hold at 1100 °C for 10 minutes to ensure complete reaction.

-

Segment 4 (Cooling): Cool down to room temperature.

-

-

-

Data Analysis and Residue Characterization:

-

Analyze the resulting TGA curve for the onset temperature of mass loss and the total percentage mass loss.

-

Analyze the DSC curve for endothermic or exothermic peaks corresponding to phase transitions or reactions.

-

Carefully remove the crucible and weigh the residue. Compare the final mass with the theoretical mass calculated from the disproportionation reaction.

-

Analyze the solid residue using Powder X-ray Diffraction (XRD) to confirm the presence of elemental rhenium.

-

Experimental Workflow Diagram

Caption: Self-validating workflow for the thermal analysis of ReO₂.

Summary of Thermal Properties

The following table summarizes the key data points related to the thermal behavior of this compound.

| Parameter | Condition | Value / Products | Source(s) |

| Crystal Phase Transition | Inert Atmosphere | α-ReO₂ (monoclinic) → β-ReO₂ (orthorhombic) | [3] |

| Decomposition Temperature | Inert Atmosphere | ~1000 °C | [1][2][4] |

| Decomposition Products | Inert Atmosphere | 2 Re₂O₇(g) + 3 Re(s) | [1] |

| Decomposition Pathway | Oxidizing Atmosphere | Forms volatile Re₂O₇(g) | [8] |

| Decomposition Pathway | Reducing Atmosphere (H₂) | Forms Re(s) + H₂O(g) | [6] |

Conclusion

The thermal stability of this compound is not an intrinsic constant but is dynamically dependent on its chemical environment, particularly the atmosphere. In an inert atmosphere, ReO₂ is stable up to approximately 1000 °C, at which point it disproportionates into volatile Rhenium(VII) oxide and solid elemental rhenium. This behavior contrasts sharply with its reactivity in oxidizing or reducing atmospheres, which lead to the formation of Re₂O₇ or elemental rhenium, respectively. For professionals in materials science and catalysis, a robust understanding of these distinct pathways, validated by a rigorous experimental protocol combining TGA-DSC and XRD, is essential for predicting material behavior, ensuring process integrity, and designing thermally stable systems.

References

-

Zub, M. Tailoring of rhenium oxidation state in ReOx thin films during reactive HiPIMS deposition process and following annealing. arXiv. Available at: [Link]

-

This compound - Wikipedia. Available at: [Link]

-

Nikonova, O. A., et al. (2008). Electrochemical synthesis, structural characterization, and decomposition of rhenium oxoethoxide, Re4O4(OEt)12. Inorganic Chemistry, 47(4), 1295-300. Available at: [Link]

-

Experimental setup for thermal analysis | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Fufane, A., et al. (2022). Package Design Thermal Optimization for Metal-Oxide Gas Sensors by Finite Element Modeling and Infra-Red Imaging Characterization. Micromachines, 13(10), 1739. Available at: [Link]

-

Senthilraja, S., et al. (2023). Analyzing Heat Transfer: Experimental and Theoretical Studies on Metal Oxide-Based Binary Nanofluid in Mini Hexagonal Tube Heat Sink. Journal of Nanomaterials, 2023, 1-22. Available at: [Link]

-

Experimental setup for thermal analysis | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Ting, K. W., et al. (2022). The reducibility and oxidation states of oxide-supported rhenium: Experimental and theoretical investigations. Physical Chemistry Chemical Physics, 24(45), 27725-27733. Available at: [Link]

-

Gubaydullin, A., et al. (2023). Chemiresistive Effect in Ti0.2V1.8C MXene/Metal Oxide Hetero-Structured Composites. Chemosensors, 11(10), 517. Available at: [Link]

-

Raffo, P. L., & Stephens, J. R. (1969). Review of ductilizing of group via elements by rhenium and other solutes. NASA Technical Note. Available at: [Link]

-

Amorelli, A., et al. (1988). X-ray, thermogravimetric and electron spin resonance study of the ReO–TiO2 system. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 84(8), 2463-2471. Available at: [Link]

-

what are the decomposition temperatures of ruo2 when it changes? ResearchGate. Available at: [Link]

-

Greiner, M. T., et al. (2014). The Oxidation of Rhenium and Identification of Rhenium Oxides During Catalytic Partial Oxidation of Ethylene: An In-Situ XPS Study. Max-Planck-Gesellschaft. Available at: [Link]

-

Rhenium (IV) Oxide | Rhenium dioxide | ReO2. Ereztech. Available at: [Link]

-

Pirgazi-Sabet, S., et al. (2015). Phase Diagram of the Iridium-Rhenium System. Johnson Matthey Technology Review, 59(3), 193-200. Available at: [Link]

-

Rhenium oxides with various oxidation states. From left to right: ReO2... ResearchGate. Available at: [Link]

-

Jacob, K. T., & Waseda, Y. (2000). Refinement of thermodynamic properties of ReO2. Thermochimica Acta, 347(1-2), 89-94. Available at: [Link]

-

Physics of Transition Metal Oxides. Available at: [Link]

-

Sarquís, P. E., et al. (2012). Application of thermal analysis to the rhenium recovery process from copper and molybdenum sulphides minerals. Journal of Thermal Analysis and Calorimetry, 107(3), 1195-1203. Available at: [Link]

-

ChemicalForce. (2019). Re2O7: Rhenium heptoxide. Chemical reactions. YouTube. Available at: [Link]

-

Hong, N. G., et al. (2024). Refining and Validating Thermogravimetric Analysis (TGA) for Robust Characterization and Quality Assurance of Graphene-Related Two-Dimensional Materials (GR2Ms). Nanomaterials, 14(7), 598. Available at: [Link]

-

Xiong, Y., & Wood, S. A. (2002). Experimental determination of the hydrothermal solubility of ReS2 and the Re-ReO2 buffer assemblage and transport of rhenium under supercritical conditions. Geochimica et Cosmochimica Acta, 66(12), 2183-2195. Available at: [Link]

-

Daugherty, K. E. (1974). Thermal Decomposition of Explosives. Part 8. The Reactions of Composition B and TNT in the Presence of Various Potential Cavity. Defense Technical Information Center. Available at: [Link]

-

Edwards, H. G. M., et al. (1983). Thermal decomposition reactions of caledonite and their products. Mineralogical Magazine, 47(344), 341-346. Available at: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 12036-09-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. arxiv.org [arxiv.org]

- 4. Rhenium (IV) Oxide | Rhenium dioxide | ReO2 - Ereztech [ereztech.com]

- 5. youtube.com [youtube.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pure.mpg.de [pure.mpg.de]

Allotropic forms of Rhenium(IV) oxide and their stability

An In-depth Technical Guide to the Allotropic Forms of Rhenium(IV) Oxide and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ReO₂), a significant compound of the rare transition metal rhenium, exhibits a fascinating structural diversity known as allotropy. The existence of multiple crystalline forms, each with distinct physical and chemical properties, has profound implications for its application in catalysis, electronics, and materials science. This technical guide provides a comprehensive exploration of the known allotropic forms of ReO₂, with a primary focus on the well-characterized monoclinic (α-ReO₂) and orthorhombic (β-ReO₂) phases. We will delve into the structural intricacies, synthesis methodologies, and the thermodynamic and kinetic factors governing their relative stability and phase transitions. This document is intended to serve as a foundational resource for researchers, offering both theoretical understanding and practical insights into the manipulation and characterization of these materials.

Introduction to this compound and Allotropy

Rhenium, a third-row transition metal, is known for its wide range of accessible oxidation states, from -3 to +7.[1] Among its various oxides, this compound (ReO₂) is a gray-to-black crystalline solid that has garnered significant interest.[2] Like many materials, ReO₂ can exist in different structural modifications, or allotropes, where the same atoms are arranged differently in the crystal lattice. These structural variations, though subtle, can lead to significant differences in properties such as electrical conductivity, magnetic susceptibility, and catalytic activity. Understanding the conditions that favor the formation of a specific allotrope and the pathways of transformation between them is critical for harnessing their unique functionalities.

This guide will focus on the primary allotropes of ReO₂, their distinguishing structural features, and the thermodynamic principles that dictate their stability.

The Allotropes of this compound

Current research has definitively identified two primary crystalline variants of ReO₂ and suggests the existence of at least one other.[3][4][5]

Monoclinic α-ReO₂: The Metastable Form

The α-phase of this compound is a metastable allotrope, typically formed under lower temperature conditions.[4] A key challenge in its characterization is the difficulty in producing single crystals of sufficient size for conventional single-crystal X-ray diffraction analysis.[3][4] Consequently, its structure has been meticulously elucidated through Rietveld refinement of powder X-ray diffraction data.[3][6]

Crystal Structure: The monoclinic α-ReO₂ belongs to the space group P2₁/c.[3][4] Its structure is analogous to that of MoO₂, characterized by chains of ReO₆ octahedra.[3] A defining feature of this phase is the presence of distinct Re-Re bonds, which significantly influences the arrangement of the octahedra and the material's physical properties.[3][4] The rhenium atoms within the chains exhibit spacing modulation, with alternating short and long Re-Re distances (approximately 2.62 Å and 2.99 Å), indicating direct metal-metal bonding interactions.[3]

| Property | Value | Reference |

| Crystal System | Monoclinic | [3][7] |

| Space Group | P2₁/c (No. 14) | [3][7] |

| a | 5.615(3) Å | [3] |

| b | 4.782(2) Å | [3] |

| c | 5.574(2) Å | [3] |

| β | 120.13(1)° | [3] |

Orthorhombic β-ReO₂: The Stable Form

The β-phase of this compound is the thermodynamically stable form at higher temperatures.[3][4] Unlike its monoclinic counterpart, its structure has been determined from single-crystal analysis, providing a more precise atomic arrangement.[3][4]

Crystal Structure: The orthorhombic β-ReO₂ crystallizes in the Pbcn space group.[5][8] Similar to the alpha phase, the structure consists of a three-dimensional network of corner and edge-sharing ReO₆ octahedra.[8] The Re-O bond lengths are in the range of 1.99 to 2.02 Å.[8] This form also exhibits metallic conductivity and Pauli paramagnetism, consistent with the presence of delocalized 5d electrons.[3][4]

| Property | Value | Reference |

| Crystal System | Orthorhombic | [2][8] |

| Space Group | Pbcn (No. 60) | [5][8] |

| a | 4.8094 nm | [9] |

| b | 5.6433 nm | [9] |

| c | 4.6007 nm | [9] |

| β | 90° | [10] |

Tetragonal ReO₂: A Potential Third Allotrope

There is evidence suggesting the existence of a tetragonal polymorph of ReO₂.[5][11] This form is reported to crystallize in the P4₂/mnm space group.[11] Like the other forms, its structure is described as a network of corner and edge-sharing ReO₆ octahedra.[11] Further research is required to fully elucidate the synthesis conditions and stability range of this tetragonal phase relative to the more common monoclinic and orthorhombic forms.

Stability and Phase Transitions

The relationship between the monoclinic and orthorhombic forms of ReO₂ is a classic example of polymorphism governed by temperature.

Thermodynamic Stability: The monoclinic α-ReO₂ is the low-temperature, metastable phase. It is considered stable only below 300°C.[3][4] Above this temperature, it becomes increasingly unstable relative to the orthorhombic β-phase. The transition from the α- to the β-phase is irreversible and typically occurs above 460°C.[3][4][5][6] This irreversibility indicates that the orthorhombic phase is the thermodynamically stable form under these conditions, and there is a significant kinetic barrier to its transformation back to the monoclinic form upon cooling.

The standard Gibbs energy of formation for ReO₂ has been determined, providing fundamental data for evaluating its stability under various conditions.[9][12] The polymorphic transformation from the low-temperature monoclinic form to the high-temperature orthorhombic phase is a key process in the thermal decomposition of rhenium compounds.[13]

Caption: Thermodynamic relationship between α-ReO₂ and β-ReO₂.

Synthesis Methodologies

The selection of a specific synthesis protocol is crucial for obtaining the desired allotropic form of ReO₂. The choice of precursors and reaction conditions directly influences the reaction pathway and the resulting crystal structure.

Synthesis of Monoclinic α-ReO₂

The metastable monoclinic phase is typically prepared via lower-temperature methods. A common laboratory-scale synthesis involves the comproportionation of Rhenium(VII) oxide (Re₂O₇) and elemental Rhenium.[2]

Experimental Protocol: Comproportionation Reaction

-

Precursor Preparation: Accurately weigh stoichiometric amounts of Re₂O₇ and Re powder (molar ratio 2:3).

-

Causality: The stoichiometry 2 Re₂O₇ + 3 Re → 7 ReO₂ ensures the complete conversion of reactants to the desired Re(IV) oxidation state.[2]

-

-

Mixing: Thoroughly grind the precursors together in an agate mortar under an inert atmosphere (e.g., argon) to ensure intimate contact.

-

Sealing: Seal the mixed powder in an evacuated quartz ampoule.

-

Causality: Evacuation prevents the oxidation of Rhenium at elevated temperatures and the potential formation of higher oxides.

-

-

Heating: Heat the ampoule in a tube furnace to a temperature below the α-β transition point, typically in the range of 250-300°C, for an extended period (e.g., 24-48 hours).

-

Cooling & Characterization: Allow the ampoule to cool slowly to room temperature. The resulting gray-black powder should be characterized by powder X-ray diffraction (PXRD) to confirm the formation of the monoclinic phase.

Synthesis of Orthorhombic β-ReO₂

The stable orthorhombic phase is most reliably obtained by the thermal conversion of the monoclinic phase.

Experimental Protocol: Thermal Transformation

-

Starting Material: Begin with phase-pure monoclinic α-ReO₂, synthesized as described above.

-

Heating: Place the α-ReO₂ powder in a furnace under a continuous flow of inert gas (e.g., argon).

-

Annealing: Heat the sample to a temperature above the transition point, for instance, 500-600°C, and hold for several hours.[3][4]

-

Causality: This provides the thermal energy required to overcome the kinetic barrier for the irreversible phase transition from the metastable monoclinic to the stable orthorhombic structure.

-

-

Cooling & Characterization: Cool the sample to room temperature. The product should be analyzed by PXRD to verify the complete conversion to the orthorhombic phase.

Caption: Experimental workflow for the synthesis of ReO₂ allotropes.

Potential Applications

The distinct structural and electronic properties of ReO₂ allotropes suggest their potential in various applications.

-

Catalysis: Rhenium oxides are known catalysts.[14] The different surface faceting and atomic arrangements of the α and β phases could lead to variations in catalytic activity and selectivity for specific chemical reactions.

-

Electronics: Both known phases of ReO₂ exhibit metallic conductivity.[3][4] This property makes them candidates for use as electrode materials or conductive components in electronic devices. The stability of the orthorhombic phase at high temperatures could be advantageous for applications requiring robust electronic materials.[9]

-

Topological Materials: Recent studies have highlighted the interesting electronic structures of some rhenium oxides. For example, β-ReO₂ has been investigated for its unique topological electronic properties, which could lead to applications in next-generation electronics and spintronics.[15]

Conclusion

This compound presents a rich landscape of allotropic forms, dominated by the metastable monoclinic (α-ReO₂) and the stable orthorhombic (β-ReO₂) phases. The irreversible, temperature-driven transition from the α to the β form is a key characteristic of this system. A thorough understanding of the synthesis conditions is paramount for isolating the desired polymorph for study or application. The subtle differences in crystal structure, particularly the nature of the Re-Re bonding, give rise to distinct properties that make ReO₂ a compelling target for continued research in materials chemistry, physics, and catalysis.

References

-

Corrêa, H., Cavalcante, I. P., & Orlando, M. (2004). Refinement of monoclinic ReO2 structure from XRD by Rietveld method. Brazilian Journal of Physics, 34(4a). [Link]

-

Materials Project. (n.d.). ReO2 (monoclinic, P2_1/c, 14). Retrieved from [Link]

-

Materials Project. (n.d.). ReO2 (Orthorhombic, Pbcn, 60). Retrieved from [Link]

-

Corrêa, H., et al. (2004). Refinement of Monoclinic ReO2 Structure from XRD by Rietveld Method. SciELO. [Link]

-

Corrêa, H., et al. (2004). Refinement of monoclinic ReO2 structure from XRD by Rietveld method. Semantic Scholar. [Link]

-

Scite. (n.d.). Refinement of monoclinic ReO2 structure from XRD by Rietveld method. Retrieved from [Link]

-

Shao, D., et al. (2019). Crystal and electronic structures of ReO2. ResearchGate. [Link]

-

ResearchGate. (n.d.). Phase transitions in ReO3 studied by high-pressure X-ray diffraction. Retrieved from [Link]

-

Jacob, K. T., & Shu, J. (2000). Refinement of thermodynamic properties of ReO 2. ResearchGate. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Zub, M., et al. (2021). Tailoring of rhenium oxidation state in ReOx thin films during reactive HiPIMS deposition process and following annealing. arXiv. [Link]

-

Maczka, M., et al. (2021). Thermal Stability, Polymorphism, and Spectroscopic Properties of 2. MDPI. [Link]

-

PubChem. (n.d.). Rhenium oxide (ReO2). Retrieved from [Link]

-

Kenzhin, N., et al. (2023). Thermodynamic and Kinetic Insights into the Formation of Metallic Rhenium via Solution Combustion Synthesis. MDPI. [Link]

-

Ereztech. (n.d.). Rhenium (IV) Oxide. Retrieved from [Link]

-

Jacob, K. T., & Shu, J. (2000). Refinement of thermodynamic properties of ReO2. ResearchGate. [Link]

-

Shabalin, I. L. (Ed.). (2014). Rhenium. In Ultra-High Temperature Materials I. ResearchGate. [Link]

-

Wikipedia. (n.d.). Orthorhombic crystal system. Retrieved from [Link]

-

Ferrante, M. J., & Stuve, J. M. (1976). Thermodynamic Properties of Rhenium Oxides - 8 to 1,400K. CDC Stacks. [Link]

-

Wikipedia. (n.d.). Rhenium. Retrieved from [Link]

-

Jacobson, N. S. (n.d.). RHENIUM-OXYGEN INTERACTIONS AT HIGH TEMPERATURES. NASA. [Link]

-

Materials Project. (n.d.). ReO2 (Tetragonal, P4_2/mnm, 136). Retrieved from [Link]

Sources

- 1. Rhenium - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. scite.ai [scite.ai]

- 6. [PDF] Refinement of monoclinic ReO2 structure from XRD by Rietveld method | Semantic Scholar [semanticscholar.org]

- 7. mp-1095546: ReO2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. Orthorhombic crystal system - Wikipedia [en.wikipedia.org]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. arxiv.org [arxiv.org]

- 15. researchgate.net [researchgate.net]

Theoretical Framework and Practical Application for Calculating the Band Structure of Rhenium(IV) Oxide (ReO₂)

An In-Depth Technical Guide:

Authored for: Researchers, Scientists, and Materials Development Professionals

This guide provides a comprehensive overview of the theoretical principles and a detailed procedural workflow for calculating the electronic band structure of Rhenium(IV) oxide (ReO₂). As a material of interest for catalysis and advanced electronic components, a fundamental understanding of its electronic properties is paramount.[1] This document moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational analysis grounded in Density Functional Theory (DFT).

The Scientific Imperative: Why Model ReO₂?

This compound, or rhenium dioxide, is a transition metal oxide whose physical and chemical behaviors are dictated by its electronic structure. The arrangement of its electron energy levels—its band structure—governs its conductivity, optical response, and catalytic activity. Theoretical calculations provide a powerful, atomistically-precise lens to probe these properties.

ReO₂ can exist in several crystalline forms, including monoclinic, orthorhombic, and rutile-type structures.[2][3][4] First-principles calculations have shown that the ground state is the orthorhombic β-ReO₂ phase with the Pbcn space group.[2][4] The electronic properties are intrinsically linked to the specific crystal structure, making an accurate structural model the essential starting point for any meaningful calculation.

The Theoretical Cornerstone: Density Functional Theory and the DFT+U Correction

Density Functional Theory (DFT) is the workhorse of modern computational materials science. It reformulates the intractable many-body Schrödinger equation into a set of solvable single-particle equations (the Kohn-Sham equations), where the electron density is the central variable. While powerful, standard approximations for the exchange-correlation (XC) functional, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), suffer from a self-interaction error.[5]

This error is particularly problematic for materials with strongly correlated electrons, like the d-electrons in transition metal oxides such as ReO₂.[5] The self-interaction error can lead to an incorrect description of electron localization, often resulting in the underestimation of band gaps and inaccurate magnetic properties.

To remedy this, the DFT+U method is employed.[6] This approach adds a Hubbard U term, an on-site Coulombic repulsion penalty, to the localized d (or f) orbitals of the transition metal atoms.[5][7] This correction improves the description of electron localization, pushing the energy levels of occupied states down and unoccupied states up, providing a more physically accurate electronic structure.[8]

The following diagram illustrates the conceptual framework for applying DFT and the necessary DFT+U correction to derive the electronic properties of ReO₂.

Caption: Relationship between core DFT, the necessary DFT+U correction, and the resulting electronic property calculations.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the complete, self-validating workflow for calculating the band structure and density of states of orthorhombic β-ReO₂. The protocol assumes the use of a plane-wave DFT code such as VASP, Quantum ESPRESSO, or similar software.

Step 1: Defining the Initial Crystal Structure

-

Action: Obtain the crystallographic information for the desired phase of ReO₂. For the ground state, this is the orthorhombic structure (Pbcn space group, No. 60).

-

Causality: The electronic band structure is a direct consequence of the periodic potential created by the crystal lattice. An incorrect or unrelaxed structure will yield physically meaningless results.

-

Parameters:

-

Space Group: Pbcn

-

Lattice Parameters (from literature): a ≈ 4.787 Å, b ≈ 5.574 Å, c ≈ 4.532 Å.[2]

-

Step 2: Structural Relaxation (Self-Consistent Field Calculation)

-

Action: Perform a full relaxation of the unit cell volume, shape, and internal atomic positions. This is a self-consistent field (SCF) calculation where forces on the atoms and stress on the cell are minimized.

-

Causality: Experimental lattice parameters are often measured at room temperature, while DFT calculations are typically performed at 0 K. Relaxation finds the lowest energy structure under the chosen theoretical framework, ensuring the subsequent electronic structure calculation is performed on the correct ground-state geometry.

-

Key Parameters:

-

XC Functional: PBE (Perdew-Burke-Ernzerhof) from the GGA family is a standard and reliable choice.

-

Plane-Wave Cutoff Energy: A high cutoff (e.g., ≥ 400 eV) is needed to accurately represent the wavefunctions, especially with the presence of d-electrons.

-

k-point Mesh: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density should be converged (e.g., a 6x5x6 grid or denser).

-

Convergence Criteria: Set tight convergence criteria for both the electronic SCF loop (e.g., 10⁻⁶ eV) and the ionic relaxation (e.g., 0.01 eV/Å for forces).

-

Step 3: Applying the Hubbard U Correction

-

Action: Add the DFT+U parameters to the input for the Rhenium atoms.

-

Causality: As established, this is crucial for correcting the self-interaction error of the Re 5d orbitals.

-

Parameters:

-

U value: The choice of U is critical. While it can be fitted to experimental data, a common approach is to use values from literature or perform a linear response calculation to determine it ab initio.[8][9] For ReO₂, a U value of 1-3 eV with a J value of 1 eV has been used.[7] The structure should be re-relaxed after applying the U value, as the potential energy surface changes.[8]

-

Step 4: Band Structure Calculation (Non-Self-Consistent)

-

Action: Using the charge density from the relaxed DFT+U calculation, perform a non-self-consistent calculation to determine the eigenvalues (energy bands) along a high-symmetry path in the Brillouin zone.

-

Causality: The ground-state charge density is fixed. This allows for a computationally efficient calculation of the band energies at specific, pre-defined k-points that are chosen to highlight the key features of the band structure (e.g., Γ, X, S, Y points).

-

Parameters:

-

Charge Density: Read from the previous relaxation step.

-

k-point Path: Define a path connecting high-symmetry points in the orthorhombic Brillouin zone.

-

Step 5: Density of States (DOS) Calculation

-

Action: Perform a static, self-consistent DFT+U calculation using the fully relaxed structure. This calculation requires a much denser k-point mesh than the relaxation step.

-

Causality: The DOS is an integral over the entire Brillouin zone.[10] A sparse k-point grid will result in a jagged, poorly resolved DOS plot. A denser grid (e.g., 12x10x12) provides the necessary sampling for a smooth and accurate representation of the states.[11]

-

Output: This step generates the total DOS and the Projected Density of States (PDOS), which decomposes the total DOS into contributions from individual atoms and their orbitals (e.g., Re-5d, O-2p).[12]

The following diagram outlines the mandatory sequence of computational steps for achieving an accurate band structure and DOS calculation for ReO₂.

Caption: Step-by-step computational workflow for ReO₂ band structure and density of states analysis.

Analysis of Results: Key Theoretical Findings for ReO₂

First-principles calculations consistently show that ReO₂ is a metal.[2] This is characterized by the absence of a band gap, with energy bands crossing the Fermi level. This theoretical prediction aligns with experimental measurements that show ReO₂ behaves as a metal-like conductor.[2]

The analysis of the Projected Density of States (PDOS) provides deeper insight. It reveals that the states near the Fermi level are primarily composed of Rhenium 5d orbitals, with significant hybridization with Oxygen 2p orbitals. This strong covalent bonding between Re and O is a key feature of its electronic structure and contributes to its stability and high bulk modulus.[2]

| Property | Orthorhombic (β-ReO₂) | Tetragonal (Rutile-type) | Monoclinic (α-ReO₂) |

| Space Group | Pbcn | P4₂/mnm | P2₁/c |

| Calculated Bulk Modulus (GPa) | ~322 | ~353 | ~345 |

| Electronic Character | Metallic | Metallic | Metallic |

| Relative Energy | 0 (Ground State) | +0.402 eV/f.u. | +0.413 eV/f.u. |

| Table 1: Summary of theoretical properties for different phases of ReO₂ calculated using DFT. Data synthesized from Li et al. (2008).[2][4] |

Even with the application of a Hubbard U correction, studies find that ReO₂ remains metallic, although the correction can subtly adjust the positions and widths of the d-bands.[7] The ground state is found to be antiferromagnetic with a small magnetic moment on the Rhenium atoms.[7]

Conclusion

The theoretical calculation of the this compound band structure is a multi-step process that requires careful consideration of both the structural model and the underlying quantum mechanical approximations. The use of Density Functional Theory, augmented with a Hubbard U correction (DFT+U), is essential for accurately describing the strongly correlated 5d electrons of Rhenium. The workflow presented here—from structural relaxation to non-self-consistent band structure and dense-grid DOS calculations—provides a robust and validated pathway for researchers to probe the electronic properties of this important material. The results from these calculations confirm the metallic nature of ReO₂ and highlight the significant hybridization of Re-5d and O-2p orbitals, which underpins its physical and chemical characteristics.

References

-

Wikipedia. This compound. [Link]

-

Li, Y., & Zeng, Z. (2008). Structural, Elastic and Electronic Properties of ReO2. Chinese Physics Letters, 25(11), 4086-4089. [Link]

-

ResearchGate. Total and partial densities of states of ReO 2 according to the (a) LDA... [Link]

- (Reference intentionally left blank)

-

ResearchGate. (PDF) Structural, Elastic and Electronic Properties of ReO2. [Link]

-

Li, Y., & Zeng, Z. (2008). Structural, Elastic and Electronic Properties of ReO2. Chinese Physics Letters. [Link]

- (Reference intentionally left blank)

- (Reference intentionally left blank)

- (Reference intentionally left blank)

- (Reference intentionally left blank)

-

Matter Modeling Stack Exchange. How to calculate the potential in Hubbard-U correction and when to apply it?. [Link]

-

Penn State University. Determining the optimal U correction. [Link]

-

Materials Project Documentation. Hubbard U Values. [Link]

- (Reference intentionally left blank)

- (Reference intentionally left blank)

- (Reference intentionally left blank)

-

ResearchGate. Hubbard-Corrected DFT Energy Functionals: The LDA + U Description of Correlated Systems. [Link]

- (Reference intentionally left blank)

- (Reference intentionally left blank)

-

YouTube. Band Structure and Density of State (DOS) Analysis. [Link]

-

Levi Lentz's Blog. Density of States Calculation. [Link]

- (Reference intentionally left blank)

-

Wikipedia. Density of states. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural, Elastic and Electronic Properties of ReO<SUB>2</SUB> [cpl.iphy.ac.cn]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determining the optimal U correction – Self-consistent Hubbard-U corrections for transition metal oxides [sites.psu.edu]

- 9. docs.materialsproject.org [docs.materialsproject.org]

- 10. Density of states - Wikipedia [en.wikipedia.org]

- 11. blog.levilentz.com [blog.levilentz.com]

- 12. youtube.com [youtube.com]

A Technical Guide to the Geochemistry and Mineralogy of Rhenium: Deconstructing the Myth of Native Rhenium(IV) Oxide

Abstract: This technical guide provides a comprehensive overview of the natural occurrence and mineral forms of the rare and strategic element, Rhenium (Re). Addressed to researchers, scientists, and professionals in drug development and materials science, this document elucidates the geochemical behavior of rhenium, its primary mineral sources, and the industrial processes that lead to the formation of its oxides. A key clarification addressed herein is the common misconception regarding the natural occurrence of Rhenium(IV) oxide (ReO₂), which is not a naturally occurring mineral but rather a synthetic compound of significant industrial importance.

Introduction: The Enigma of Rhenium in Earth's Crust